betaARK1 Inhibitor

Descripción general

Descripción

Selective β-Adrenergic Receptor Kinase 1 inhibitor (IC50 = 126 µM). Putative cardioprotective agent.

βARK1 inhibitor is an inhibitor of G protein-coupled receptor kinase 2/β-adrenergic receptor kinase 1 (GRK2/βARK1; IC50 = 126 µM). It is selective for GRK2/βARK1 over PKA at concentrations up to 1 mM. βARK1 inhibitor decreases systolic blood pressure in ob/ob and nicotinamide plus streptozotocin-induced mouse models of type 2 diabetes when administered at a dose of 200 µg/kg. It also improves clonidine-induced relaxation of precontracted isolated aortic rings and improves glucose tolerance in the ob/ob mouse model. βARK1 inhibitor inhibits dopamine inhibition reversal (DIR) induced by serotonin or neurotensin in the rat ventral tegmental area in vitro.

GRK2 Inhibitor is an inhibitor of GRK 2 (β-Adrenergic Receptor Kinase 1).

Mecanismo De Acción

Target of Action

The primary target of the GRK2 Inhibitor, also known as the betaARK1 Inhibitor, is the G Protein-Coupled Receptor Kinase 2 (GRK2) . GRK2 is a central signaling node involved in the modulation of many G Protein-Coupled Receptors (GPCRs) and also displays regulatory functions in other cell signaling routes . It specifically phosphorylates agonist-activated GPCRs .

Mode of Action

The GRK2 Inhibitor interacts with its target by inhibiting the kinase activity of GRK2 . This inhibition prevents the phosphorylation of GPCRs by GRK2, which in turn prevents the binding of β-arrestin proteins to GPCRs, a process termed desensitization . This allows for continued interaction of GPCRs with G proteins, thus prolonging the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of GRK2 affects several biochemical pathways. GRK2 is involved in the regulation of an enormous range of both GPCRs and non-GPCR substrates that participate in or regulate many critical cellular processes . For instance, GRK2 promotes ERK1/2 phosphorylation, while ERK1/2 inhibits GRK2 phosphorylation . Moreover, GRK2 and NF-κB can advance their activation through each other .

Pharmacokinetics

For instance, a highly potent and selective GRK2 inhibitor called 14as has an IC50 for GRK2 of 30 nM, shows more than 230-fold selectivity over GRK1, GRK5, PKA, and ROCK1 .

Result of Action

The inhibition of GRK2 has several molecular and cellular effects. It has been reported to be enhanced in patients or in preclinical models of several relevant pathological situations, such as heart failure, cardiac hypertrophy, hypertension, obesity, and insulin resistance conditions, or non-alcoholic fatty liver disease (NAFLD), and to contribute to disease progression by a variety of mechanisms related to its multifunctional roles .

Action Environment

It is known that the effectiveness of these inhibitors can be influenced by the physiological state of the patient, including the presence of diseases such as heart failure, cardiac hypertrophy, hypertension, obesity, and insulin resistance conditions, or nafld .

Análisis Bioquímico

Biochemical Properties

The GRK2 inhibitor plays a significant role in biochemical reactions. It interacts with GPCRs and non-GPCR substrates that participate in or regulate many critical cellular processes . The GRK2 inhibitor specifically phosphorylates agonist-activated GPCRs . This phosphorylation promotes the binding of β-arrestin proteins to GPCRs, inhibiting further interactions with G proteins .

Cellular Effects

The GRK2 inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to enhance the regulation of an enormous range of both GPCRs and non-GPCR substrates .

Molecular Mechanism

The GRK2 inhibitor exerts its effects at the molecular level through several mechanisms. It binds to GPCRs and inhibits further interactions with G proteins, a process termed desensitization . This leads to transient receptor internalization and a second wave of G protein-independent GPCR signaling cascades based on β-arrestin-orchestrated signalosomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the GRK2 inhibitor change over time. It has been observed that GRK2 levels and activity are enhanced in preclinical models of several relevant pathological situations

Dosage Effects in Animal Models

The effects of the GRK2 inhibitor vary with different dosages in animal models. For instance, one study found that co-treatment with clonidine and a GRK2 inhibitor prevented rebound hypertension and endothelial dysfunction after withdrawal in diabetes .

Metabolic Pathways

The GRK2 inhibitor is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For example, upregulation of GRK2 impaired ISO-mediated mitochondrial functional responses, which is important for metabolic adaptations in pathological conditions .

Transport and Distribution

The GRK2 inhibitor is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation . For instance, PGE2 activates the EP4/AC/cAMP/PKA pathway, which mediates GRK2 translocation to the cell membrane .

Subcellular Localization

The subcellular localization of the GRK2 inhibitor and its effects on activity or function are significant. For example, GRK2 localizes to mitochondria and regulates mitochondrial function

Actividad Biológica

Beta-adrenergic receptor kinase 1 (βARK1), also known as GRK2, plays a crucial role in the regulation of β-adrenergic receptors (βARs) in the heart. Its overexpression leads to desensitization and downregulation of βARs, contributing to heart failure (HF). Inhibiting βARK1 has emerged as a potential therapeutic strategy to restore βAR signaling and improve cardiac function. This article discusses the biological activity of βARK1 inhibitors, focusing on their mechanisms, efficacy in various studies, and implications for heart failure treatment.

βARK1 Functionality:

- βARK1 phosphorylates activated βARs, promoting their internalization and desensitization.

- Inhibition of βARK1 can enhance βAR signaling, which is often diminished in heart failure due to elevated levels of this kinase.

Inhibitory Strategies:

- Peptide Inhibitors: The βARKct peptide has been developed to inhibit βARK1 activity effectively. It sequesters Gβγ subunits, preventing their interaction with βARK1, thus preserving βAR signaling pathways.

- Gene Transfer Techniques: Adenovirus-mediated gene transfer of βARKct into cardiac myocytes has shown promising results in restoring contractile function.

Table 1: Summary of Key Studies on βARK1 Inhibition

Case Studies

Case Study 1: Human Myocytes

In a study involving ventricular myocytes from patients with end-stage HF, the introduction of the βARKct peptide resulted in significant improvements in both contraction and relaxation rates when stimulated with isoproterenol. The contraction velocity increased from 37.0% to 57.5% shortening per second (P < 0.05), indicating a restoration of responsiveness to adrenergic stimulation .

Case Study 2: Transgenic Mouse Models

Transgenic mice expressing varying levels of βARKct underwent transverse aortic constriction (TAC) for 12 weeks. Mice with high levels of βARKct maintained normal cardiac function, while those with low expression exhibited severe heart failure symptoms. This study illustrates the direct relationship between the degree of βARK1 inhibition and cardiac performance .

Implications for Heart Failure Treatment

The inhibition of βARK1 presents a novel therapeutic avenue for managing heart failure. By restoring the functionality of βARs, these inhibitors can potentially reverse some aspects of cardiac dysfunction associated with chronic heart failure conditions. The efficacy demonstrated in both animal models and human cell studies suggests that targeted therapies against βARK1 could be integrated into future treatment protocols for heart failure patients.

Aplicaciones Científicas De Investigación

Background

BetaARK1 plays a crucial role in the desensitization of beta-adrenergic receptors, which are vital for cardiac function. In heart failure, the upregulation of betaARK1 leads to diminished responsiveness of these receptors to catecholamines, resulting in impaired cardiac contractility and overall heart function. Inhibition of betaARK1 has been shown to restore beta-adrenergic signaling pathways, thereby enhancing cardiac performance.

Gene Therapy in Heart Failure Models

In a study involving adenovirus-mediated gene transfer of betaARKct into ventricular myocytes from patients with end-stage heart failure, significant improvements were observed:

- Contraction Velocity : Increased from 37.0 ± 4.2% to 57.5 ± 6.6% shortening per second (P < 0.05).

- Relaxation Velocity : Improved from 27.5 ± 3.9% to 43.8 ± 5.5% lengthening per second (P < 0.05).

- Fractional Shortening : Enhanced from 8.0 ± 0.9% to 12.2 ± 1.2% (P < 0.05) .

These findings suggest that betaARK1 inhibition can significantly enhance myocardial contractility and responsiveness to beta-agonists in human cells.

Survival Benefits in Animal Models

A notable study demonstrated that transgenic mice overexpressing betaARKct had markedly improved survival rates following myocardial infarction:

- Survival Rate : Only 25% survival in wild-type mice compared to 92% in betaARKct transgenic mice at 26 weeks post-infarction (P = 0.01).

- Cardiac Function : Fractional shortening was significantly better in transgenic mice (25.1 ± 2.7%) compared to wild-type mice (14.2 ± 1.0%) (P < 0.05) .

These results underscore the potential of betaARK1 inhibitors not only to improve cardiac function but also to enhance survival rates after severe cardiac events.

Comparative Data Table

Propiedades

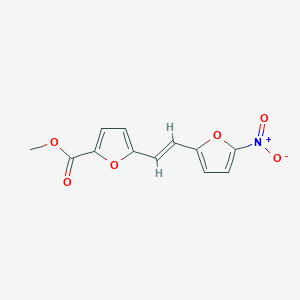

IUPAC Name |

methyl 5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO6/c1-17-12(14)10-6-4-8(18-10)2-3-9-5-7-11(19-9)13(15)16/h2-7H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJPHSNZGRVPCK-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(O1)/C=C/C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.